Atto 465 NHS ester

CAS No.:

Cat. No.: VC1937297

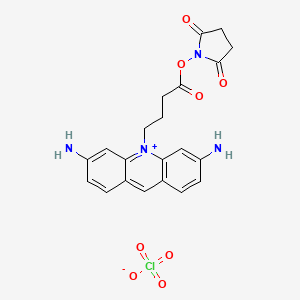

Molecular Formula: C21H21ClN4O8

Molecular Weight: 492.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21ClN4O8 |

|---|---|

| Molecular Weight | 492.9 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(3,6-diaminoacridin-10-ium-10-yl)butanoate;perchlorate |

| Standard InChI | InChI=1S/C21H20N4O4.ClHO4/c22-15-5-3-13-10-14-4-6-16(23)12-18(14)24(17(13)11-15)9-1-2-21(28)29-25-19(26)7-8-20(25)27;2-1(3,4)5/h3-6,10-12H,1-2,7-9H2,(H3,22,23);(H,2,3,4,5) |

| Standard InChI Key | CPFRVHUKGXRWIX-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N.[O-]Cl(=O)(=O)=O |

Introduction

Chemical Structure and Properties

Molecular Information

Atto 465 NHS ester has a molecular weight of approximately 493 g/mol and a molecular formula of C21H21ClN4O8 . The compound's IUPAC name is (2,5-dioxopyrrolidin-1-yl) 4-(3-amino-6-iminoacridin-10-yl)butanoate;perchloric acid . This relatively complex structure contributes to its unique spectral and chemical properties that differentiate it from other fluorescent dyes.

Physical Properties

Atto 465 NHS ester demonstrates good water solubility, an important characteristic for biological applications . Additionally, the compound exhibits a high triplet quantum yield and shows intense and long-lived phosphorescence in solid matrix . These properties contribute to its utility in various imaging and detection techniques. The compound should be stored protected from moisture and light at -20°C to maintain its reactivity and fluorescent properties .

Spectral Characteristics

Absorption and Emission Profiles

The spectral properties of Atto 465 make it particularly useful for specific imaging applications. The dye has an absorption maximum (λabs) at 453 nm and an emission maximum (λem) at 506-509 nm . These spectral characteristics place it in the blue-green region of the visible spectrum, filling an important gap between violet (405 nm) and traditional green (488 nm) fluorophores.

Table 1: Spectral Properties of Atto 465 NHS Ester

| Parameter | Value | Source |

|---|---|---|

| Absorption maximum (λabs) | 453 nm | |

| Emission maximum (λem) | 506-509 nm | |

| Molar extinction coefficient (εmax) | 7.5 × 10⁴ M⁻¹ cm⁻¹ | |

| Quantum yield (ηfl) | 75% | |

| Fluorescence lifetime (τfl) | 5.0 ns |

Stokes Shift and Brightness

Atto 465 NHS ester exhibits a relatively large Stokes shift (difference between absorption and emission maxima) of approximately 53-56 nm . This property is advantageous for fluorescence microscopy as it reduces self-quenching and facilitates spectral separation from other fluorophores in multiplex applications. The compound's brightness, which is proportional to the product of its molar extinction coefficient and quantum yield, is quite high due to its strong extinction coefficient (7.5 × 10⁴ M⁻¹ cm⁻¹) and excellent quantum yield (75%) .

Applications in Biological Research

Protein and Nucleic Acid Labeling

Atto 465 NHS ester was originally intended for applications in labeling DNA, RNA, or proteins . The NHS ester functionality allows for efficient conjugation to primary amines in biomolecules under mild conditions. Detailed protocols for labeling proteins and oligonucleotides are available and typically involve reaction in slightly alkaline conditions (pH 8-9) followed by purification to remove unreacted dye .

Nuclear Staining Applications

Interestingly, research has revealed that Atto 465 and its derivatives exhibit strong affinity for nuclear DNA, making them effective nuclear stains . This unexpected property has expanded the utility of this fluorophore beyond its initially intended applications. Studies have demonstrated that Atto 465-p, a derivative of Atto 465 NHS ester, provides specific and stable nuclear staining comparable to common nuclear dyes such as Hoechst 33342 and ToPro-3 .

Multiplex Immunofluorescence Applications

One of the most significant advantages of Atto 465 and its derivatives is their utility in multiplex immunofluorescence (mIF) protocols. The spectral properties of Atto 465-p allow it to be cleanly separated from both 405 nm and 488 nm channels in confocal microscopy, enabling researchers to use the 405 nm channel for additional targets . This capability is particularly valuable in complex mIF panels where maximizing the number of simultaneously detectable targets is critical.

Comparative Analysis with Other Fluorescent Dyes

Spectral Comparison with Alternative Dyes

When comparing Atto 465 with other fluorescent dyes, it occupies a valuable spectral niche between violet and green fluorophores. According to comparative data, FAM (fluorescein amidite) is listed as an alternative to Atto 465 . However, Atto 465 offers distinct advantages in certain applications due to its specific excitation and emission characteristics.

Table 2: Comparison of Atto 465 with Related Fluorophores

| Fluorophore | Absorption (nm) | Emission (nm) | Alternative To | Source |

|---|---|---|---|---|

| ATTO 390 | 390 | 476 | - | |

| ATTO 425 | 439 | 485 | Alexa Fluor 425 | |

| ATTO 465 | 453 | 509 | FAM | |

| ATTO 488 | 500 | 520 | FAM; Alexa Fluor 488 |

Advantages and Limitations

Atto 465 offers several advantages over comparable dyes, including its large Stokes shift, good water solubility, and high quantum yield . In comparison to proflavine, which has a similar core structure, Atto 465 has a smaller Stokes shift and an emission spectrum further from the 488 nm channel, allowing for better spectral separation in multiplex applications .

One limitation of Atto 465 and its derivatives is the potential for photoconversion under high-intensity illumination. Research has shown that extended exposure to blue light (486 nm) can prompt a photoconversion reaction, resulting in a product that absorbs 405 nm light and emits blue fluorescence . While this characteristic requires caution in certain applications, it could potentially be leveraged as a photoinducible cell marker in specialized experiments.

Research Findings and Developments

Development of Atto 465-p

A significant advancement in the application of Atto 465 has been the development of Atto 465-p, a derivative with enhanced properties for nuclear staining. Atto 465-p is synthesized through a nucleophilic substitution reaction with Atto 465-NHS ester and 2,3,4,5,6-pentafluoroaniline . This derivative has demonstrated higher photostability than the original Atto 465 NHS ester while maintaining its nuclear staining capability.

Performance in Tissue Staining

Research has demonstrated that Atto 465-p effectively stains nuclei in various cell types and tissue conditions. Studies examining mouse and human tissue sections fixed with different processing protocols have shown nearly identical staining patterns between Atto 465-p and established nuclear dyes such as Hoechst 33342 and ToPro-3 . Quantitative colocalization analysis has revealed a higher degree of colocalization between Hoechst 33342 and Atto 465-p (R = 0.8043 ±0.022) than between Hoechst 33342 and ToPro-3 (R = 0.7242 ±0.022) .

Implementation in Multiplex Imaging Panels

One of the most promising applications of Atto 465-p has been its integration into multiplex immunofluorescence panels. Researchers have successfully developed a 6-plex TSA (tyramide signal amplification) panel using Atto 465-p as a nuclear probe in conjunction with antibodies against CD3, CD8, cKit, CD56, and IL-17 . This approach allows for the simultaneous visualization of multiple markers while maintaining clear separation between fluorescent channels.

The spectral properties of Atto 465-p enable its fluorescent signal to be cleanly separated from both the 405 nm (IL-17) and 488 nm (CD8) channels in confocal microscopy . This capability is particularly valuable in complex experiments where maximizing the number of simultaneously detectable targets is essential for comprehensive analysis of tissue architecture and cellular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume